2,7-dimethyl-1H-indole
Description
The Indole (B1671886) Core as a Privileged Scaffold in Chemical and Biological Sciences
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.gov Its unique electronic properties and structural rigidity have established it as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.netnih.gov This versatility has made indole and its derivatives ubiquitous in nature and synthetic chemistry. nih.gov
Found in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, the indole motif is fundamental to many biological processes. researchgate.netnih.gov For instance, serotonin (B10506), a crucial neurotransmitter, and melatonin, a hormone regulating circadian rhythms, both feature the indole core. nih.gov In the realm of medicinal chemistry, the indole scaffold is a recurring theme in the development of new therapeutic agents. Its ability to interact with a wide range of biological receptors and enzymes has led to its incorporation into drugs with diverse activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govmdpi.com
Strategic Importance of Alkyl Substitution in Indole Systems for Modulating Reactivity and Bioactivity
The strategic placement of alkyl groups, such as methyl groups, on the indole ring system is a powerful tool for fine-tuning its chemical reactivity and biological activity. chemcess.com Alkylation can influence the electron distribution within the aromatic system, thereby altering its susceptibility to electrophilic substitution, which is a key reaction type for indoles. bhu.ac.in The position of substitution is critical; for instance, alkylation at the C3 position is often favored due to the stability of the resulting intermediate. chemcess.com
Overview of 2,7-Dimethyl-1H-Indole within Contemporary Indole Research
Within the broad family of indole derivatives, this compound has emerged as a compound of interest in various research and industrial applications. It serves as a valuable intermediate in organic synthesis, providing a building block for the creation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. lookchem.comchembk.com The presence of methyl groups at both the 2- and 7-positions of the indole ring gives this compound distinct properties compared to unsubstituted indole or other methylated isomers.
The structural features of this compound also lend themselves to investigations into materials science, where it has been explored for its potential use in fluorescent probes and photosensitive materials. chembk.com Its derivatives have been studied for a range of potential biological activities, including as anticancer and anti-inflammatory agents. chemimpex.comchemimpex.com For example, derivatives like this compound-3-carbaldehyde and N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide are subjects of ongoing research for their potential pharmaceutical applications. chemimpex.comevitachem.com
Physicochemical Properties and Spectroscopic Data
The compound this compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C10H11N biosynth.com |
| Molecular Weight | 145.2 g/mol biosynth.com |
| Appearance | Solid, semi-solid, or liquid depending on temperature; can appear as a clear, colorless liquid lookchem.comsigmaaldrich.comsigmaaldrich.com |
| Melting Point | 33-35 °C sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 5621-13-6 biosynth.com |
Spectroscopic Data:
InChI Key: QYAVCKAPGJSSRS-UHFFFAOYSA-N sigmaaldrich.com
SMILES String: CC1=C2C(=CC=C1)C=C(N2)C biosynth.com
Synthesis and Reactivity
Established Synthetic Routes to this compound
The synthesis of this compound can be achieved through various methods common in indole chemistry. One general approach involves the reaction of a suitable aniline (B41778) derivative with a ketone or aldehyde, followed by cyclization. For instance, the Fischer indole synthesis, a classic and versatile method, could potentially be adapted using o-toluidine (B26562) and a suitable carbonyl compound. Another approach involves the reaction of a hydrocarbon like indole with a methylating agent such as methyl iodide under appropriate conditions. chembk.com
Chemical Reactivity and Functionalization
The reactivity of this compound is influenced by the electron-donating nature of the two methyl groups. These groups can affect the electron density of the indole ring, influencing its susceptibility to electrophilic attack. The C3 position of the indole ring is typically the most reactive site for electrophilic substitution. bhu.ac.in
Functionalization of this compound can lead to a variety of derivatives with potential applications. For example, it can be a precursor in the synthesis of more complex molecules like this compound-3-carbaldehyde and this compound-3-acetic acid. chemimpex.comontosight.ai These derivatives, in turn, can be used as building blocks in the development of new bioactive compounds and materials. chemimpex.comchemimpex.com The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide, for instance, involves the formation of the indole moiety and subsequent reaction with a sulfonyl chloride. evitachem.com
Applications in Research and Industry
Role as an Intermediate in Organic Synthesis
This compound is a significant intermediate in the field of organic synthesis. lookchem.com Its structure provides a foundation for the construction of a wide array of more complex organic molecules. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. lookchem.comchembk.com The ability to further functionalize the indole ring allows chemists to create a diverse library of compounds for various applications.
Precursor for the Development of Bioactive Molecules
The this compound scaffold is a key component in the development of novel bioactive molecules. Researchers have used this compound and its derivatives to create potential therapeutic agents. For example, derivatives of this compound have been investigated for their potential anti-inflammatory and anticancer properties. chemimpex.comchemimpex.com The synthesis of compounds like N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide highlights its role as a starting material in the quest for new drugs. evitachem.com
Application in Materials Science
The unique structural and electronic properties of this compound make it a candidate for applications in materials science. chembk.com Its indole ring system contributes to its potential use in the development of fluorescent probes for biological imaging and photosensitive materials. chembk.comchemimpex.com These applications leverage the inherent fluorescence and electronic characteristics of the indole nucleus, which can be modulated by the methyl substituents.
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAVCKAPGJSSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293535 | |
| Record name | 2,7-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-13-6 | |
| Record name | 2,7-DIMETHYLINDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2,7 Dimethyl 1h Indole
Established Synthetic Pathways for 2,7-Dimethyl-1H-Indole and Analogues
The construction of the this compound framework can be achieved through several established and modern synthetic methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Fischer Indolization Approaches
One of the oldest and most reliable methods for indole (B1671886) synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. alfa-chemistry.comthermofisher.com
For the specific synthesis of this compound, the reaction would employ o-tolylhydrazine and 2-butanone. The general mechanism proceeds through several key steps:
Hydrazone Formation : o-Tolylhydrazine condenses with 2-butanone to form the corresponding phenylhydrazone. wikipedia.org
Tautomerization : The hydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer. wikipedia.orgjk-sci.com
jk-sci.comjk-sci.com-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement, which is analogous to the Cope rearrangement, to form a diimine intermediate. wikipedia.orgalfa-chemistry.com
Cyclization and Ammonia Elimination : The intermediate then cyclizes and, after eliminating a molecule of ammonia under acidic conditions, aromatizes to yield the final indole product. jk-sci.comnih.gov
The reaction is versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgnih.gov The synthesis can often be performed as a one-pot procedure without the need to isolate the intermediate hydrazone. thermofisher.com It is important to note that the use of an unsymmetrical ketone like 2-butanone can potentially lead to two regioisomeric indole products, although reaction conditions can influence selectivity. thermofisher.com
Table 1: Key Transformations in the Fischer Indole Synthesis of this compound
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1 | o-Tolylhydrazine, 2-Butanone | o-Tolylhydrazone of 2-butanone | Condensation |
| 2 | o-Tolylhydrazone | Enehydrazine | Tautomerization |
| 3 | Enehydrazine (protonated) | Diimine | jk-sci.comjk-sci.com-Sigmatropic Rearrangement |
| 4 | Diimine | This compound | Cyclization, Aromatization, NH₃ Elimination |
Palladium-Catalyzed Annulation Processes for Indolo-Fused Heterocycles
Palladium catalysis has emerged as a powerful tool for constructing complex heterocyclic systems. mdpi.com Palladium-catalyzed annulation reactions provide a modern alternative for synthesizing indoles and their fused derivatives. rsc.org One such approach involves the construction of a benzene (B151609) ring onto a pre-existing pyrrole (B145914) backbone. rsc.org While not a direct synthesis of this compound itself, these methods are crucial for creating more complex indolo-fused heterocycles starting from substituted indoles.
For instance, a palladium(II)-catalyzed, copper(II)-mediated domino reaction can be used to synthesize highly functionalized indoles. rsc.org The sequence can involve dehydrochlorination, C–H olefination, a Diels–Alder cycloaddition, and subsequent dehydrogenative aromatization. rsc.org Another strategy involves the intramolecular cyclization of alkynes and imines, catalyzed by palladium acetate (B1210297), which yields 2,3-disubstituted indoles. organic-chemistry.org These methods highlight the versatility of palladium catalysis in forming the indole core through C-C and C-N bond formations. mdpi.comacs.org
Catalytic Asymmetric Dearomatization Reactions
Catalytic asymmetric dearomatization (CADA) has become a powerful strategy for converting flat, aromatic compounds like indoles into three-dimensional, enantioenriched molecules. nih.govresearchgate.net These reactions disrupt the aromaticity of the indole ring to create chiral indolenines and indolines, which are core structures in many natural products. rsc.orgrsc.org
The CADA of indoles can be achieved through various transformations, including arylation and cycloaddition reactions. nih.govnih.gov Chiral phosphoric acids are often employed as catalysts to control the stereochemistry of the reaction. For example, the dearomative C3-arylation of indoles via a 1,4-conjugate addition can lead to the enantioselective synthesis of indolenines. nih.gov Similarly, dearomative [4+2] cycloadditions can produce six-membered ring-fused indolines. nih.gov While these reactions are generally applied to the indole core to build complexity, they represent an advanced method for generating chiral structures from a pre-formed indole scaffold like this compound. nih.gov
Other Cyclization and Rearrangement Strategies
Beyond the classic Fischer synthesis, a variety of other cyclization and rearrangement reactions are available for constructing the indole ring system. Many modern strategies utilize alkynes as versatile starting materials. nih.gov For instance, palladium-catalyzed Sonogashira cross-coupling followed by cyclization of N-tosyl-2-iodoanilines with terminal alkynes is an effective route to N-protected indoles. mdpi.com
Rearrangement reactions, such as the jk-sci.comjk-sci.com-sigmatropic rearrangement of N-oxyenamines, also provide a pathway to the indole core. nih.gov Another innovative approach involves a double Claisen rearrangement followed by nitrene cyclization to build complex pyrrolo-indole systems. researchgate.net These diverse strategies offer alternative disconnections and pathways for accessing substituted indoles and related heterocyclic structures. nih.govbeilstein-journals.org
Advanced Derivatization Strategies of the this compound Core
Once the this compound scaffold is synthesized, its properties can be further tuned through derivatization. The indole nitrogen (N1) is a common site for functionalization, altering the electronic and steric properties of the molecule.
Functionalization at the Indole Nitrogen (N1)
The N-H bond of the indole ring is readily functionalized through various reactions, most notably N-alkylation and N-arylation.
N-Alkylation: This is typically achieved by deprotonating the indole with a base, followed by reaction with an alkyl halide. rsc.org Common conditions involve using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). rsc.org The choice of solvent and base can be critical for achieving high selectivity for N-alkylation over potential C-alkylation. rsc.orgacs.org A variety of alkylating agents, including primary and secondary alkyl halides, can be used. nih.govd-nb.info Palladium-catalyzed N-allylation has also been developed as an efficient method for introducing allyl groups with high enantioselectivity. mdpi.com
N-Arylation: Introducing an aryl group at the indole nitrogen is a key transformation for accessing compounds with significant biological activity. nih.gov The most common methods are copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. acs.orgnih.gov
Copper-Catalyzed N-Arylation (Ullmann Condensation): This method typically involves reacting the indole with an aryl halide in the presence of a copper(I) catalyst (e.g., CuI), a base (e.g., K₃PO₄), and often a ligand such as a diamine. acs.orgnih.gov
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction couples the indole with an aryl halide using a palladium catalyst and a suitable phosphine ligand. nih.govnih.gov
These methods provide robust and general access to a wide range of N-arylindoles. nih.gov One-pot procedures combining Fischer indolization with subsequent N-arylation have also been developed to streamline the synthesis of these valuable compounds. nih.gov
Table 2: Representative Conditions for N-Functionalization of Indoles
| Reaction Type | Catalyst/Base System | Electrophile | Typical Solvent |
| N-Alkylation | NaH | Alkyl Halide | THF or DMF rsc.org |
| N-Arylation (Ullmann) | CuI / K₃PO₄ / Diamine ligand | Aryl Halide | Dioxane acs.org |
| N-Arylation (Buchwald-Hartwig) | Palladium Catalyst / Phosphine Ligand / Base | Aryl Halide | Toluene or Dioxane nih.gov |
Electrophilic Aromatic Substitution on the Benzene Ring (e.g., Carbaldehyde formation at C3)
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The pyrrole ring, in particular, is significantly more reactive than the benzene ring. Due to the delocalization of the nitrogen lone pair electrons, the C3 position of the indole is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.netyoutube.com
A classic and highly efficient method for introducing a formyl group at the C3 position is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgpcbiochemres.com The electrophile, a chloroiminium ion (the Vilsmeier reagent), readily attacks the electron-rich C3 position of this compound. youtube.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.orgyoutube.com This transformation provides this compound-3-carbaldehyde, a key intermediate for the synthesis of more complex molecules. researchgate.net
The reaction proceeds reliably for a wide range of indole derivatives, and the presence of the electron-donating methyl groups at the C2 and C7 positions further activates the indole ring towards this electrophilic substitution, ensuring high yields of the C3-formylated product.
Table 1: Vilsmeier-Haack Formylation of this compound
| Reactant | Reagents | Product | Description |
| This compound | 1. POCl₃, DMF2. H₂O | This compound-3-carbaldehyde | Electrophilic substitution introduces a formyl group (-CHO) at the highly reactive C3 position of the pyrrole ring. |
Functionalization at the Pyrrole Ring (C2, C3)
While the C3 position is the most reactive site for electrophilic attack, functionalization at the C2 position is also a critical transformation in indole chemistry. Achieving selectivity between these two positions often requires strategic synthetic planning.
Direct C-H functionalization at the C3 position can be achieved through various methods, including Michael-type additions where the indole acts as a nucleophile. researchgate.netrsc.org For instance, the reaction of 7-methyl-1H-indole with dimethyl malonate under visible light with an iodonium ylide has been shown to produce a mixture of C3 and C2 functionalized products, with the C3-adduct being the major product. rsc.org This indicates that this compound would likely follow a similar reactivity pattern, favoring substitution at the C3 position.
To achieve functionalization specifically at the C2 position, a common strategy involves the use of a directing group on the indole nitrogen, followed by metal-catalyzed C-H activation. researchgate.net An alternative, classical approach is the direct lithiation of the C2 position. researchgate.net N-protected indoles can be deprotonated at the C2 position using strong organolithium bases (e.g., n-butyllithium or t-butyllithium). The resulting 2-lithioindole species is a potent nucleophile that can react with a variety of electrophiles to introduce substituents exclusively at the C2 position. For this compound, N-protection (e.g., with a tosyl or Boc group) would be a prerequisite for this methodology to prevent N-H deprotonation and direct the lithiation to the C2 carbon.
Table 2: Regioselective Functionalization of the Pyrrole Ring
| Position | Method | Reagents/Conditions | Product Type |
| C3 | Electrophilic Substitution / Michael Addition | Electrophiles (e.g., aldehydes, ketones, Michael acceptors) with acid or light catalysis | C3-alkylated or C3-acylated indoles |
| C2 | Directed C-H Lithiation | 1. N-protection2. Strong base (e.g., n-BuLi)3. Electrophile (E+) | C2-substituted indoles |
Cross-Coupling Reactions and Their Reactivity Influences
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and have been extensively applied to indole chemistry. mdpi.comresearchgate.net To utilize this compound in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. Halogenation of the this compound core would provide the necessary precursors for these coupling reactions.
The reactivity of a halo-substituted this compound in cross-coupling reactions is influenced by both electronic and steric factors:
Electronic Effects: The two electron-donating methyl groups increase the electron density of the indole ring system. This can facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Steric Effects: The C7-methyl group can exert significant steric hindrance, potentially impeding reactions at adjacent positions, such as the N1 or C6 positions. This steric influence can be leveraged to achieve regioselectivity in certain reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. nih.govnih.govlibretexts.org A hypothetical 5-bromo-2,7-dimethyl-1H-indole could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C5 position, a common strategy for building complex molecular frameworks.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org A halogenated this compound could react with alkenes like acrylates or styrenes to introduce vinyl groups, which can be further elaborated.
Table 3: Potential Cross-Coupling Reactions of Halogenated this compound
| Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Halo-2,7-dimethyl-1H-indole + Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Vinyl |
| Heck | Halo-2,7-dimethyl-1H-indole + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base, Ligand | Aryl-Vinyl |
Synthesis of Complex Polycyclic Systems Incorporating the this compound Moiety
The functionalized this compound core is an excellent starting point for the construction of fused polycyclic systems, which are prevalent in natural products and pharmaceuticals.
Hydrogenated Pyrrolo[3,4-b]indoles and Analogues
The pyrrolo[3,4-b]indole ring system is a key structural motif with significant pharmacological interest. Synthetic routes have been developed to construct this tricyclic system starting from indole derivatives. Specifically, novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H-pyrrolo[3,4-b]indoles and 2,7-dimethyl-cis-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indoles have been synthesized. researchgate.net The synthesis starts from this compound, which undergoes a series of transformations including Mannich reaction or acylation at the C3 position, followed by reduction and cyclization steps to build the fused pyrrole ring. These hydrogenated pyrrolo[3,4-b]indoles have been investigated as analogues of bioactive compounds, demonstrating a range of pharmacological activities. researchgate.net
Spirocyclic Indolenines via Oxidative Dearomatization
Spirocyclic indolenines are a class of compounds characterized by a spiro center at the C3 position of the indole ring. These structures are accessed through the dearomatization of the indole nucleus. One powerful method to achieve this is through oxidative dearomatization. nih.govrsc.org Asymmetric intramolecular dearomatization of indoles using oxidative N-heterocyclic carbene (NHC) catalysis has been shown to produce optically active spirocyclic indolenines. nih.gov
In the context of this compound, a substrate with a tethered aldehyde at the N1 position could undergo an intramolecular dearomatizing acylation at the C3 position, catalyzed by an oxidative NHC. The reaction proceeds through an acyl azolium intermediate, which is attacked by the nucleophilic C3 position, leading to the formation of the spirocyclic ketone moiety and breaking the aromaticity of the pyrrole ring. nih.gov The C2-methyl group would remain as a substituent on the resulting indolenine ring. Another approach involves the dearomatizing spirocyclization of C2-iodinated indoles. nih.gov
Indole-Tethered Chromene Derivatives
Chromene moieties are common in biologically active compounds. The synthesis of hybrid molecules that tether an indole ring to a chromene scaffold can lead to novel compounds with interesting properties. A highly efficient method for synthesizing these derivatives is through a one-pot, three-component reaction. nih.gov
This reaction typically involves an N-alkyl-indole-3-carbaldehyde, a 1,3-dicarbonyl compound (like 5,5-dimethylcyclohexane-1,3-dione), and a source of cyanide (like malononitrile), often catalyzed by a base such as DBU. nih.gov By using this compound-3-carbaldehyde (as synthesized in section 2.2.2) as the starting material, a corresponding series of this compound-tethered chromene derivatives can be readily accessed. The methodology is known for its high yields and operational simplicity. nih.gov
Table 4: Synthesis of Polycyclic Systems from this compound
| Polycyclic System | Synthetic Strategy | Key Intermediate |
| Hydrogenated Pyrrolo[3,4-b]indoles | Mannich reaction/Acylation, reduction, and cyclization | This compound-3-carboxaldehyde or Mannich base |
| Spirocyclic Indolenines | Intramolecular Oxidative Dearomatization | N-tethered this compound |
| Indole-Tethered Chromenes | One-pot, three-component reaction | This compound-3-carbaldehyde |
Indole-Substituted Quinazolinone Derivatives
A comprehensive search of scientific literature and chemical databases did not yield specific methods for the synthesis of indole-substituted quinazolinone derivatives directly from this compound. While numerous methodologies exist for the synthesis of the quinazolinone core and for the formation of fused indolo[1,2-c]quinazoline systems from various indole precursors, specific literature detailing the direct use of this compound to create indole-substituted quinazolinones could not be located.
General synthetic strategies for quinazolinone derivatives often involve the condensation of anthranilic acid derivatives with a variety of reagents, or multicomponent reactions. mdpi.commdpi.com Additionally, the synthesis of fused indoloquinazoline structures, which are structurally distinct from indole-substituted quinazolinones, has been reported through palladium-catalyzed reactions of 2-alkynylaniline derivatives or copper-catalyzed cascade reactions of 2-(2-bromoaryl)-1H-indoles. nih.gov
However, no detailed research findings or established protocols specifically describe the reaction of this compound as a component in the synthesis of quinazolinone derivatives where the indole moiety is a substituent on the quinazolinone framework. Further research would be required to develop and document such a synthetic transformation.
Spectroscopic and Structural Elucidation of 2,7 Dimethyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,7-dimethyl-1H-indole and its derivatives, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectral Analysis of Methyl and Aromatic Protons
The proton NMR (¹H NMR) spectrum of this compound provides distinct signals for the methyl and aromatic protons, allowing for unambiguous assignment. The methyl groups at the C2 and C7 positions typically appear as sharp singlets in the upfield region of the spectrum. For instance, in a deuterated chloroform (B151607) (CDCl3) solvent, the C2-methyl protons of this compound have been reported to resonate around δ 2.42 ppm, while the C7-methyl protons appear at a similar chemical shift.
The aromatic protons on the indole (B1671886) ring exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating methyl groups. The proton at the C3 position is often observed as a singlet or a narrow multiplet. The protons on the benzene (B151609) ring (C4, C5, and C6) give rise to signals in the aromatic region, typically between δ 6.5 and 7.8 ppm. The specific chemical shifts and coupling constants of these protons are dependent on the substitution pattern of the indole derivative. For example, in 4,6-dimethyl-1H-indole-2,3-dione, the aromatic protons appear in the region of 6.5-7.8 ppm. smolecule.com
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Derivatives
| Proton | This compound (in CDCl₃) | 1,2-Dimethyl-1H-indole-3-carbaldehyde (in CDCl₃) |
| NH | ~7.9 (s) | - |
| C2-CH₃ | 2.42 (s) | 2.62 (s) |
| C7-CH₃ | - | - |
| N-CH₃ | - | 3.65 (s) |
| Aromatic-H | 6.9-7.3 (m) | 7.27-7.28 (m) |
| CHO | - | 10.11 (s) |
Data sourced from multiple studies. rsc.org
¹³C NMR Spectral Analysis of Carbon Framework
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound and its derivatives. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
In this compound, the methyl carbons (C2-CH₃ and C7-CH₃) typically resonate at high field, around δ 10-20 ppm. The sp²-hybridized carbons of the indole ring appear in the downfield region. The quaternary carbons, such as C2, C7, C3a, and C7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For example, in 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid, the methyl groups in 5,7-dimethyl analogues appear at approximately δ 128–132 ppm.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative
| Carbon | This compound (in CDCl₃) | Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (in (CD₃)₂SO) |
| C2 | ~135.0 | 145.67 |
| C3 | ~100.0 | 102.37 |
| C3a | ~128.0 | 127.56 |
| C4 | ~120.0 | 105.95 |
| C5 | ~120.0 | 153.10 |
| C6 | ~119.0 | 111.72 |
| C7 | ~115.0 | 110.69 |
| C7a | ~130.0 | 131.14 |
| C2-CH₃ | ~13.0 | 14.97 |
| N-CH₃ | - | 29.98 |
Data compiled from various research articles. scispace.com
Specialized NMR Techniques for Tautomerism and Isomer Identification
Specialized NMR techniques, such as two-dimensional (2D) NMR, are invaluable for confirming structural assignments, identifying isomers, and studying dynamic processes like tautomerism. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively. These methods are instrumental in differentiating between isomers of dimethylindoles by providing unambiguous connectivity information. researchgate.net
For instance, in cases where multiple isomers could be formed during a synthesis, 2D NMR can definitively establish the positions of the methyl groups on the indole ring. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which is useful for determining the spatial proximity of different groups within the molecule.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of this compound exhibits a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, which is indicative of the indole amine group. The C-H stretching vibrations of the methyl and aromatic groups are typically observed between 2850 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. For derivatives containing a carbonyl group, such as in 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid, a strong C=O stretching band is observed around 1680–1695 cm⁻¹. acs.org
Table 3: Characteristic IR Absorption Bands for this compound and Its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2970 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |
Data sourced from general spectroscopic information and studies on indole derivatives. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass spectrum of this compound shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (145.20 g/mol ). nist.gov The fragmentation pattern often involves the loss of a methyl group (CH₃), resulting in a significant peak at m/z [M-15]⁺. Further fragmentation can occur through the cleavage of the indole ring, providing additional structural information. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula, confirming the elemental composition of the compound. rsc.org For example, the molecular weight of this compound is approximately 145.2 g/mol . sigmaaldrich.com
X-ray Crystallography for Solid-State Structural Determination
For this compound and its derivatives that can be obtained as single crystals, X-ray diffraction analysis can confirm the planar structure of the indole ring system and the positions of the methyl substituents. lookchem.com In the crystal structure of derivatives, intermolecular interactions such as hydrogen bonding can be observed. For instance, in 5,7-dimethyl-1H-indole-2,3-dione, molecules form dimers linked by N—H⋯O hydrogen bonds. iucr.org The crystallographic data, including unit cell dimensions and space group, provide a complete and unambiguous structural characterization. For example, a study on (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an indole derivative, revealed it crystallized in an orthorhombic system with a space group of Pna21. scirp.org
Chromatographic Methods for Purification and Analytical Assessment
Chromatographic techniques are indispensable tools in the synthesis, purification, and analytical assessment of this compound and its derivatives. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic method is dictated by the specific goals of the analysis, whether it be monitoring reaction progress, isolating a pure compound, or quantifying its presence in a complex mixture.
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective qualitative technique for monitoring the progress of chemical reactions involving this compound and assessing the purity of the resulting derivatives. orgsyn.org In the synthesis of indole derivatives, TLC is routinely used to determine the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. orgsyn.org
For the analysis of this compound derivatives, silica (B1680970) gel plates are commonly employed as the stationary phase. acs.orgnih.gov A suitable mobile phase, typically a mixture of non-polar and polar solvents like ethyl acetate (B1210297) and hexane, is selected to achieve optimal separation of the components. mdpi.com Visualization of the separated spots on the TLC plate is accomplished using various methods. Under UV light (254 nm), compounds containing a chromophore, such as the indole ring, can be readily observed. acs.orgnih.gov Additionally, chemical staining reagents can be used for visualization, including potassium permanganate, phosphomolybdic acid, iodine vapor, and vanillin, which react with the compounds to produce colored spots. acs.orgnih.gov For instance, in the synthesis of 2,7-Dimethyl-1-(pyrimidin-2-yl)-1H-indole, TLC analysis was a key step in monitoring the reaction mixture. semanticscholar.org
Table 1: Typical TLC Conditions for Analysis of this compound Derivatives
| Parameter | Description | Reference(s) |
| Stationary Phase | Silica gel plates (e.g., Merck silica-aluminum plates) | acs.orgnih.gov |
| Mobile Phase | Ethyl Acetate/Hexane mixtures (e.g., 1:2 v/v) | mdpi.com |
| Visualization | UV light (254 nm), Potassium Permanganate, Phosphomolybdic Acid, Iodine, Vanillin | acs.orgnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification, quantification, and purity assessment of this compound and its derivatives. acs.orgnih.govrsc.org In medicinal chemistry research, the purity of final compounds, such as 1H-indole-2-carboxamides, is often confirmed to be greater than 95% by LC-MS analysis. acs.org
Reverse-phase HPLC is the most common separation mode, utilizing a non-polar stationary phase (e.g., C18 or C8 columns) and a polar mobile phase. acs.orgnih.gov A typical mobile phase consists of a gradient mixture of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency. ikm.org.mychromatographyonline.com The separated analytes are then introduced into the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and detected. acs.orgchromatographyonline.com LC-MS can provide molecular weight information and, with tandem mass spectrometry (LC-MS/MS), structural information through fragmentation patterns. ikm.org.my This technique is crucial for analyzing complex matrices and for pharmacokinetic studies of indole derivatives.
Table 2: Representative LC-MS Parameters for Indole Derivative Analysis
| Parameter | Description | Reference(s) |
| LC System | Waters Alliance reverse phase HPLC, Bruker UltiMate 3000 | acs.orgnih.govrsc.org |
| Column | Waters SunFire C18 (e.g., 4.6 mm × 50 mm, 3.5 μm), XDB-C18 | acs.orgrsc.org |
| Mobile Phase | Gradient elution with water and acetonitrile, often containing 0.1% formic acid | ikm.org.mychromatographyonline.com |
| Detector | Photodiode Array (PDA) Detector, Mass Spectrometer (e.g., Micromass ZQ, microTOF-II) | acs.orgrsc.org |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | acs.orgchromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique used for the analysis of volatile and semi-volatile compounds, including this compound and certain derivatives. rsc.org The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer for detection and identification. rsc.org
GC-MS is particularly useful for identifying components in complex mixtures and for structural elucidation based on characteristic fragmentation patterns produced upon electron ionization (EI). rsc.org For example, the analytical data for various dimethylindole isomers, such as 2,3-dimethyl-1H-indole and 3,7-dimethyl-1H-indole, have been reported using GC-MS. rsc.org The technique has been applied to identify indole compounds in diverse samples, from plant extracts to human skin emanations. unl.eduacademicjournals.org The analysis of 2-methyl-7-phenylindole in an ethanolic root extract demonstrates the utility of GC-MS in identifying indole derivatives in natural products. academicjournals.org
Table 3: Common GC-MS Conditions for Indole Compound Analysis
| Parameter | Description | Reference(s) |
| GC System | Agilent 7890A, Thermo Scientific Trace GC Ultra | rsc.orgekb.eg |
| Column | Capillary column (e.g., Agilent 19091J-413: 30 m × 320 μm × 0.25 μm) | rsc.org |
| Carrier Gas | Helium or Nitrogen | rsc.orgekb.eg |
| MS Detector | ISQ Trace 1300, Single Quadrupole MS | rsc.orgekb.eg |
| Ionization Mode | Electron Ionization (EI) at 70 eV | rsc.orgekb.eg |
Computational Chemistry and Theoretical Investigations of 2,7 Dimethyl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2,7-dimethyl-1H-indole. These calculations provide a theoretical framework for understanding its electronic structure and predicting spectroscopic characteristics.
DFT calculations are employed to determine the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transitions. For indole (B1671886) derivatives, the HOMO is often distributed over the entire molecule, while the LUMO's localization can vary depending on the substituents. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. ajchem-a.com For instance, in related dimethyl-substituted indole analogs, the HOMO-LUMO energy gap is a critical parameter for assessing electronic stability. smolecule.com
Theoretical calculations for similar indole structures, such as 1-methylindole, have been performed using DFT at the B3LYP/6-311G(d,p) level of theory to analyze the electronic properties. dergipark.org.tr The distribution and energies of frontier molecular orbitals (HOMO and LUMO) are key to understanding the charge transfer properties within the molecule. researchgate.netnih.gov In many indole derivatives, the HOMO and LUMO are largely delocalized across the entire molecule. rsc.org
Table 1: Frontier Molecular Orbital Energies for Related Indole Derivatives This table presents representative data for related indole compounds to illustrate typical values, as specific data for this compound was not available in the search results.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| 2,3-Dimethyl-1-phenylindole | - | - | - | 4.6 | |
| 4,6-dimethyl-1H-indole-2,3-dione | DFT | -6.5 to -7.0 | -2.5 to -3.0 | 3.5 to 4.0 | smolecule.com |
| Indole-fused phosphole derivative (2-DIPO) | B3LYP/6-31G | - | -2.68 | - | rsc.org |
| Indole-fused phosphole derivative (3-DIPO) | B3LYP/6-31G | - | -2.64 | - | rsc.org |
Computational methods are also utilized to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural confirmation. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net These predicted spectra often show good agreement with experimental results, aiding in the structural elucidation of the molecule. researchgate.net For complex organic molecules, including solvent effects in the calculations can improve the accuracy of the predicted chemical shifts. dergipark.org.tr
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net The calculated vibrational spectra are often compared with experimental Fourier-transform infrared (FT-IR) spectra to identify and assign the characteristic functional group vibrations. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, within the molecule. mdpi.comdoi.org
Table 2: Predicted Spectroscopic Data for Related Indole Derivatives This table provides examples of predicted spectroscopic data for related indole compounds to illustrate the application of these computational methods.
| Spectroscopic Technique | Computational Method | Predicted Parameter | Compound | Source |
|---|---|---|---|---|
| NMR | GIAO | ¹H and ¹³C chemical shifts | 1,5-methanoazocino[4,3-b]indole | researchgate.net |
| FT-IR | B3LYP | Vibrational frequencies | 1,5-methanoazocino[4,3-b]indole | researchgate.net |
| UV-Vis | TD-DFT | Absorption wavelengths (λmax) | Benzylsulfanyl-triazolyl-indole | mdpi.com |
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are essential computational techniques for exploring the potential biological activity of this compound by simulating its interaction with specific protein targets.
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. bohrium.com For indole derivatives, these studies are crucial in identifying potential binding modes and key interactions with amino acid residues within the active site of a biological target. bohrium.comresearchgate.net For example, in the case of indole derivatives targeting enzymes like VEGFR-2, docking can reveal critical hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. mdpi.com The interactions of similar indole-based compounds have been studied with various targets, identifying key amino acid residues involved in binding. uj.edu.pl
Beyond identifying the binding pose, molecular docking can also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). ijcrt.orgajchem-a.com A more negative binding affinity value generally indicates a stronger and more stable interaction between the ligand and the target protein. ijcrt.orgacs.org For instance, studies on various indole derivatives have used docking scores to rank and prioritize compounds for further experimental testing. ijcrt.orgajchem-a.com
Table 3: Molecular Docking Results for Indole Derivatives with Biological Targets This table presents examples of docking results for various indole derivatives to illustrate the type of data generated, as specific data for this compound was not available.
| Indole Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | PfDHFR-TS | -7.53 | PHE⁵⁸, ILE¹¹², LEU¹¹⁹, ALA¹⁶, ILE¹⁴ | researchgate.net |
| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | -11.35 | ALA527, ARG120, TYR355, LYS360 | ajchem-a.com |
| 1H-Indole derivative (Compound 7) | VEGFR-2 | -40.38 (MM-GBSA) | Cys917, Glu883, Asp1044 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infonih.gov
QSAR models are developed using a set of compounds with known activities to identify molecular descriptors that are correlated with their biological effects. d-nb.infonih.gov These descriptors can be related to steric, electronic, or hydrophobic properties of the molecules. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds like this compound. nih.goveurjchem.com For example, QSAR studies on N-heterocyclic compounds have been used to predict their biodegradability based on activating and inactivating molecular fragments. d-nb.info In drug discovery, QSAR models for indole derivatives have been developed to predict their anticancer or anti-malarial activities. nih.goveurjchem.com The predictive power of a QSAR model is typically assessed by parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). eurjchem.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
The evaluation of a compound's pharmacokinetic and safety profile is a critical step in the drug discovery pipeline. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models serve as a rapid and cost-effective method to assess the drug-like potential of a molecule before its synthesis and experimental testing. For this compound, various computational tools and web servers, such as SwissADME and ADMETlab, can be employed to predict its physicochemical properties, pharmacokinetic behavior, and potential toxicities. scbdd.comnih.govscbdd.com These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of known compounds. scbdd.com
The drug-likeness of a compound is often initially assessed using established rules like Lipinski's Rule of Five. These rules provide a set of guidelines for molecular properties that are common among orally active drugs. For this compound, the predicted properties generally align with these rules, suggesting a favorable profile for oral bioavailability.
Detailed predictions for the ADMET properties of this compound are summarized in the tables below. It is important to note that these are theoretical predictions and would require experimental validation.
Predicted Physicochemical and Lipophilicity Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 145.20 g/mol | Within the typical range for small molecule drugs. ulb.ac.be |
| LogP (Lipophilicity) | ~2.3 - 2.8 | Indicates good lipophilicity, which can facilitate cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~15.8 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5). |
| Number of Hydrogen Bond Acceptors | 0 | Compliant with Lipinski's Rule of Five (≤10). |
Predicted Pharmacokinetic (ADME) Properties of this compound
| ADME Parameter | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. ajchem-a.com |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound may be able to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells, which can improve bioavailability. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Substrate | No | Unlikely to be a substrate for this major renal clearance pathway. |
Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Prediction | Confidence Level |
| AMES Mutagenicity | Non-mutagenic | High |
| Hepatotoxicity (Liver Injury) | Low risk | Moderate |
| hERG (Human Ether-a-go-go-Related Gene) Inhibition | Low risk | Moderate |
| Skin Sensitization | Low risk | High |
These in silico assessments suggest that this compound possesses several favorable drug-like properties, including good predicted oral absorption and a generally low toxicity profile. However, the potential for inhibition of certain cytochrome P450 enzymes indicates that further experimental investigation into drug-drug interactions would be warranted if this compound were to be developed as a therapeutic agent. ajchem-a.combohrium.com
Molecular Dynamics Simulations to Evaluate Ligand-Receptor Stability
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-receptor complex, the nature of their interactions, and the conformational changes that occur upon binding. nih.govresearchgate.net
While no specific molecular dynamics simulation studies have been published for this compound, the general methodology can be described. A typical MD simulation involves setting up a system that includes the receptor protein and the ligand (this compound) in a simulated physiological environment, usually a box of water molecules with appropriate ions to mimic physiological salt concentrations. The interactions between all atoms in the system are governed by a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.
The simulation proceeds by solving Newton's equations of motion for the system, which allows for the tracking of the trajectory of each atom over a set period, often in the nanosecond to microsecond range. Analysis of these trajectories can reveal key information about the stability of the ligand in the receptor's binding pocket.
Key parameters analyzed in MD simulations to assess ligand-receptor stability include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing major conformational changes, indicating a stable binding mode. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein or atoms of the ligand. It helps to identify which parts of the complex are flexible and which are stable. High fluctuations in the ligand's position could indicate unstable binding.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable interaction.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity.
For a compound like this compound, MD simulations could be used to validate a docking pose in a specific receptor of interest, such as a kinase or a G-protein coupled receptor, and to understand the key amino acid residues involved in its binding. nih.gov Studies on other indole derivatives have successfully used MD simulations to confirm stable binding within the active sites of various protein targets, providing a strong rationale for their further experimental evaluation. nih.gov
Biological and Pharmacological Research of 2,7 Dimethyl 1h Indole and Its Analogues
Antimicrobial Activities
Indole (B1671886) derivatives have been widely investigated for their ability to combat microbial infections, with many exhibiting potent activity against a broad spectrum of pathogens. nih.govscirp.org The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the indole ring. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Numerous studies have demonstrated the potential of indole derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. The mechanism of action and the spectrum of activity can be significantly modulated by the specific substitution pattern on the indole core. nih.gov
Research into synthetic indole derivatives has identified compounds with significant efficacy against a wide variety of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). nih.gov For instance, certain synthetic indole analogues have shown startlingly consistent minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against these challenging pathogens. nih.gov
While some indole derivatives show broad-spectrum activity, others are more specific. For example, certain indole-based compounds have been found to be more effective against Gram-positive bacteria than Gram-negative bacteria. scirp.org The reduced susceptibility of Gram-negative bacteria is often attributed to their outer membrane, which can act as a barrier to the entry of the compounds. nih.gov However, the combination of indole derivatives with membrane permeabilizers has been shown to enhance their activity against Gram-negative organisms. nih.gov
Interactive Table: Antibacterial Activity of Indole Analogues
| Compound/Analogue | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
|---|---|---|---|---|
| Indole-Triazole Derivative (3d) | MRSA | 3.125-50 | E. coli | 3.125-50 |
| Synthetic Indole Analogue (SMJ-2) | MRSA | 0.25 - 2 | E. coli | >16 |
| Synthetic Indole Analogue (SMJ-4) | MRSA | 0.25 - 16 | E. coli | >16 |
| Indole Diketopiperazine (3b/3c) | S. aureus, B. subtilis | 0.39 - 1.56 | P. aeruginosa, E. coli | 0.39 - 1.56 |
Antifungal Properties
In addition to their antibacterial properties, indole derivatives have also demonstrated significant potential as antifungal agents. nih.gov Various analogues have been synthesized and evaluated for their efficacy against a range of fungal pathogens, including clinically relevant Candida species. nih.govdergipark.org.tr
For instance, a series of new indole-triazole conjugates exhibited potent activity against Candida tropicalis, with MIC values as low as 2 µg/mL for most of the tested compounds. nih.gov One of the most potent congeners from this series also displayed an MIC value of 2 µg/mL against Candida albicans. nih.gov Similarly, other studies have reported that indole derivatives, particularly those hybridized with a 1,2,4-triazole (B32235) moiety, show excellent antifungal activities against both Candida albicans and Candida krusei. nih.gov
Interactive Table: Antifungal Activity of Indole Analogues
| Compound/Analogue | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Indole-Triazole Conjugate (6f) | Candida albicans | 2 |
| Indole-Triazole Conjugate Series | Candida tropicalis | 2 |
| Indole-Triazole Derivative (3d) | Candida krusei | 3.125-50 |
| Indole Diketopiperazine (4a/4b) | Plant Pathogenic Fungi | 0.39 - 12.5 |
Elucidation of Antimicrobial Mechanisms of Action
The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted and can vary depending on the specific compound and the target organism. mdpi.com A primary mode of action for many indole-based antimicrobial agents involves the disruption of bacterial membranes. mdpi.com This perturbation of the membrane integrity can lead to the leakage of cellular contents and ultimately cell death. mdpi.com
Furthermore, some indole derivatives have been found to interfere with crucial cellular processes. For example, certain synthetic indole analogues inhibit respiratory metabolism and disrupt the membrane potential in Gram-positive bacteria. nih.gov Other proposed mechanisms include the inhibition of efflux pumps and the disruption of biofilm formation. researchgate.net In the context of antifungal activity, indole derivatives can interfere with the synthesis of essential cell wall components. The antibacterial and antifungal activity is often thought to be exerted through a specific target, as the introduction of different substituent groups on the indole ring can cause significant differences in activity. nih.gov
Anticancer and Cytotoxic Potential
The indole scaffold is a key structural component in numerous natural and synthetic molecules with significant anticancer activity. researchgate.netencyclopedia.pub The versatility of the indole ring allows for modifications that can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. nih.gov
Activity Against Specific Cancer Cell Lines
A wide range of indole derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. mdpi.com For example, certain 3-substituted and 3,6-disubstituted-2-carbalkoxy indoles have shown noteworthy activity. nih.gov Specifically, one such derivative displayed potent cytotoxicity against CEM leukemia cells with an EC50 value of 0.20 μmol/L. nih.gov
In another study, a series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives were synthesized and evaluated for their anti-proliferative activities. researchgate.net A compound from this series with a 4-methoxyl substituent exhibited the most potent anticancer activity against the MCF-7 breast cancer cell line and the A549 lung adenocarcinoma cell line, with IC50 values of 1.77 ± 0.37 and 3.75 ± 0.11 μM, respectively. researchgate.net Importantly, this compound displayed significant selectivity in inhibiting cancer cells over normal human liver cells. researchgate.net Other research has highlighted indole-sulfonamide derivatives with cytotoxic effects against HepG2, A549, and MOLT-3 cell lines. nih.gov
Interactive Table: Cytotoxic Activity of Indole Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-Substituted Indole (22) | CEM (Leukemia) | 0.20 |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole (7b) | MCF-7 (Breast) | 1.77 ± 0.37 |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole (7b) | A549 (Lung) | 3.75 ± 0.11 |
| Indole-Sulfonamide (4) | HepG2 (Liver) | 69.68 |
| Indole-Sulfonamide (4) | A549 (Lung) | 71.68 |
| Indole-Sulfonamide (4) | MOLT-3 (Leukemia) | 46.23 |
| Sclareolide-Indole Conjugate (8k) | MV4-11 (Leukemia) | Not specified |
Identification of Molecular Targets and Pathways in Oncology
The anticancer effects of indole derivatives are mediated through their interaction with various molecular targets and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. encyclopedia.pubmdpi.com One of the well-established mechanisms of action for certain indole-containing compounds is the inhibition of tubulin polymerization. nih.gov By disrupting the dynamics of microtubules, these agents can arrest the cell cycle at the G2/M phase and induce apoptosis. nih.govresearchgate.net
Topoisomerases, enzymes that are crucial for DNA replication and transcription, are another important target for some indole derivatives. mdpi.com By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptotic cell death. rsc.org Additionally, indole-based molecules have been shown to target various protein kinases that are often dysregulated in cancer, thereby interfering with signaling pathways that promote tumor growth. mdpi.com Other identified molecular targets include histone deacetylases (HDAC) and the p53 pathway. mdpi.commdpi.com The ability of indole derivatives to interact with multiple targets contributes to their potential as effective anticancer agents. researchgate.net
Anti-inflammatory Effects
The indole nucleus is a core structural component in many compounds investigated for anti-inflammatory properties. tandfonline.comnih.gov Research into various analogues has revealed multiple mechanisms through which these compounds can mitigate inflammatory responses. For instance, certain indole derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells. chemrxiv.orgnih.gov
One of the primary mechanisms targeted by anti-inflammatory indole analogues is the cyclooxygenase (COX) enzyme pathway. tandfonline.com Substituted indole analogues have been developed that show potent inhibition of both COX-1 and COX-2 enzymes, with some exhibiting desirable selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. tandfonline.comtandfonline.com The anti-inflammatory action of some indole-based compounds is also linked to the suppression of the NF-κB signaling pathway. tandfonline.com By inhibiting NF-κB activation, these compounds can downregulate the expression of various pro-inflammatory genes, leading to a broad anti-inflammatory effect. chemrxiv.orgtandfonline.com Hybrid molecules incorporating both indole and imidazolidine (B613845) nuclei have demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov
Antiviral Activities (e.g., against HSV-1, HIV)
The structural versatility of the indole ring has been exploited in the design of antiviral agents, with analogues showing activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1) and Human Immunodeficiency Virus (HIV-1).
In the context of HIV-1, research has focused on developing indole-based compounds as small-molecule fusion inhibitors that target the viral glycoprotein (B1211001) gp41. nih.gov This protein is critical for the fusion of the viral and host cell membranes, a necessary step for viral entry. nih.gov Bis-indole derivatives, for example, have been optimized to bind to a hydrophobic pocket on gp41, disrupting the conformational changes required for membrane fusion and thereby blocking viral replication. nih.govacs.org The most potent of these inhibitors have demonstrated activity in the sub-micromolar range against both cell-cell fusion and live virus replication. acs.org
Regarding HSV-1, various natural and synthetic compounds containing indole or related heterocyclic systems have been investigated. mdpi.commdpi.com While nucleoside analogues like acyclovir (B1169) are standard treatments, the emergence of resistant strains necessitates the development of new antiviral agents with different mechanisms of action. nih.govnih.gov Non-nucleoside compounds are of particular interest, and research has explored various heterocyclic amides and other derivatives for their anti-HSV-1 efficacy. nih.gov For example, 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, an indole alkaloid analogue, has been tested for its antiviral effects. mdpi.com
Neuropharmacological Investigations
Indole analogues have been a fertile ground for neuropharmacological research, owing to the structural similarity of the indole core to endogenous neurotransmitters like serotonin (B10506).
Modulation of Histamine (B1213489) H1 and Serotonin 5-HT6 Receptors
The serotonin 5-HT6 receptor, which is primarily expressed in the brain, is a significant target for cognitive disorders. nih.govmdpi.com Research has shown that indole analogues can act as potent ligands for this receptor. Specifically, a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were identified as novel 5-HT6 receptor agonists. nih.gov Both agonists and antagonists of the 5-HT6 receptor have been found to enhance learning and memory in preclinical models, suggesting that modulation of this receptor system by indole-based compounds could be a viable therapeutic strategy for cognitive dysfunction. nih.gov
The histamine H1 receptor is another G protein-coupled receptor involved in neurological processes, and its modulation is a key strategy in the treatment of allergies and other conditions. mdpi.com While complex molecules containing fused heterocyclic systems may interact with the H1 receptor, studies on simple indole analogues like 2,7-dimethyl-1H-indole are less common. nih.govresearchgate.net However, the broad applicability of the indole scaffold in receptor modulation suggests its potential as a starting point for designing novel H1 receptor ligands.
Neuroprotective Properties of Analogues
Neurodegenerative diseases are often associated with oxidative stress and neuronal damage. nih.gov Consequently, there is significant interest in developing neuroprotective agents. Various indole-based compounds have demonstrated promising neuroprotective properties through multiple mechanisms.
A series of synthetic indole-phenolic compounds have been evaluated as multifunctional neuroprotectors. nih.gov These molecules have shown the ability to preserve neuronal cell viability in the presence of oxidative stressors like hydrogen peroxide. nih.gov Their neuroprotective effects are attributed to a combination of antioxidant and metal-chelating properties. nih.gov Another approach involves the inhibition of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is linked to neurodegenerative disorders. nih.gov Indole-2-N-methylpropargylamine, an indole analogue, has been identified through computational analysis as having high affinity and potential for irreversible inhibition of MAO-B, highlighting its neuroprotective potential. nih.gov
Anti-Trypanosomal Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. nih.gov The indole scaffold has emerged as a promising starting point for the development of new anti-trypanosomal agents. nih.govmdpi.com Through phenotypic screening of small molecule libraries, a series of substituted 1H-indole-2-carboxamides were identified as being active against the intracellular amastigote form of T. cruzi. nih.govacs.org
Further medicinal chemistry efforts focused on optimizing these hits to improve their potency and pharmacokinetic properties. acs.orgdndi.org An analogue derived from 5,7-dimethyl-1H-indole-2-carboxylic acid was synthesized and evaluated. acs.org This compound demonstrated activity against the parasite, and its properties contributed to the broader understanding of how substitutions on the indole ring influence biological efficacy and metabolic stability. acs.org Although optimization of this specific series was halted due to unfavorable pharmacokinetic profiles and a deprioritized mechanism of action, the research demonstrated that dimethylated indole cores are a viable component in the design of anti-trypanosomal compounds. nih.govacs.org
| Compound | Indole Core Substitution | T. cruzi pEC50 | Kinetic Solubility (μg/mL) | Mouse Liver Microsome Clint (μL/min/mg) |
|---|---|---|---|---|
| Analogue 1 | 5-Methyl | 6.2 | 1 | 27 |
| Analogue 2 | 5-Cyclopropyl | 6.2 | <0.2 | 42 |
| Analogue 3 | 5,7-Dimethyl | <5.0 | 1 | <19 |
Data sourced from the Journal of Medicinal Chemistry. acs.org pEC50 is the negative logarithm of the half-maximal effective concentration.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity and are crucial for optimizing lead compounds. nih.gov For indole analogues, SAR has been explored in various therapeutic contexts.
In the development of anti-trypanosomal 1H-indole-2-carboxamides, SAR studies revealed key structural requirements for activity. acs.org It was found that small, aliphatic, electron-donating groups at the 5-position of the indole ring, such as methyl or cyclopropyl, were favorable for potency. acs.org Conversely, analogues with electron-withdrawing groups like halogens in the same position were inactive. acs.org Double substitutions on the indole ring, such as at the 5- and 7-positions with methyl groups, were also explored, providing insights into how steric and electronic factors across the indole core impact activity and metabolic stability. acs.org Replacing the indole scaffold with other heterocycles like azaindole, benzofuran, or benzimidazole (B57391) resulted in a loss of potency, underscoring the importance of the indole core itself for anti-trypanosomal activity. acs.org
In the field of antiviral research, SAR studies of bis-indole HIV-1 fusion inhibitors have defined the role of molecular shape and substituent effects. nih.gov The linkage between the two indole rings was found to be critical; a 6-6' linkage provided the highest potency, while other linkages (5-6', 6-5', or 5-5') led to reduced activity. nih.gov These studies highlight how the spatial arrangement of the indole moieties is crucial for effective binding to the gp41 hydrophobic pocket. nih.govacs.org
Influence of Methyl Substituents on Bioactivity and Selectivity
The presence of methyl groups at the C2 and C7 positions of the indole ring can profoundly affect the compound's interaction with biological targets, influencing both its potency and selectivity. These effects are often a complex interplay of steric and electronic factors.
Methyl groups are electron-donating, which can increase the electron density of the indole ring system. This heightened electron density can, in turn, enhance the rate of certain synthetic reactions, such as the Fischer indole synthesis, facilitating the creation of diverse analogues. In the context of biological activity, this electronic modification can influence the binding affinity of the molecule to its target protein.
From a steric perspective, the methyl group at the C2 position can play a crucial role in promoting certain chemical reactions, such as oxidative coupling, by stabilizing radical intermediates. This has been shown to lead to higher yields in the synthesis of C2, C3-disubstituted indoles. turkjps.org Conversely, a methyl group at the C7 position can introduce significant steric hindrance. This steric bulk can impede the approach of reactants during synthesis and can also influence how the molecule fits into the binding pocket of a biological target. This hindrance may either be detrimental, by preventing an optimal binding conformation, or beneficial, by improving selectivity for a specific target over others with slightly different topographies.
Research on various indole derivatives has provided insights that can be extrapolated to the this compound scaffold. For instance, in a series of 2,5-disubstituted indole derivatives developed as anticancer agents, the nature and position of substituents were found to be critical for their antiproliferative activity. nih.gov While this study did not specifically investigate 2,7-dimethyl substitution, it highlights the principle that the placement of alkyl groups is a key determinant of bioactivity.
Furthermore, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives with antimicrobial properties included a compound with a 6,7-dimethyl substitution on the benzimidazole ring. This particular analogue, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, demonstrated a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Candida albicans, indicating that dimethyl substitution in the proximity of the core bioactive scaffold can contribute to potent antifungal activity. nih.gov
The table below summarizes the general influence of methyl substituents on the indole core, drawing from broader studies on indole derivatives.
| Position of Methyl Group | Observed Influence on Properties | Potential Impact on this compound Analogues |
| C2 | Stabilizes radical intermediates in coupling reactions. turkjps.org | May facilitate the synthesis of C3-functionalized analogues and could influence interactions within a binding pocket. |
| C7 | Creates steric hindrance. | Can affect reaction yields and modulate binding affinity and selectivity for biological targets. |
| General (Electron-donating) | Can increase the rate of certain synthetic reactions. | Facilitates the diversification of the this compound scaffold for further pharmacological testing. |
Impact of Functional Group Modifications on Pharmacological Profiles
Building upon the this compound core, the introduction of various functional groups at other positions of the indole ring can lead to a diverse range of pharmacological activities. The nature, size, and electronic properties of these appended functional groups are critical in defining the resulting compound's therapeutic potential.
The modification of the indole scaffold is a common strategy in drug discovery to develop compounds with specific biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity: The indole nucleus is a key component of many anticancer agents. nih.gov Structure-activity relationship (SAR) studies on various indole derivatives have shown that the introduction of specific functional groups can lead to potent antiproliferative effects. For example, in the aforementioned study on 2,5-disubstituted indoles, modifications at the C5 position, alongside the C2 substituent, were crucial for their anticancer efficacy. nih.gov This suggests that functionalization of the benzene (B151609) ring portion of this compound could be a promising avenue for developing novel anticancer agents.
Antimicrobial Activity: Indole derivatives have also been extensively investigated for their antimicrobial properties. The previously mentioned study on indolyl-benzimidazoles demonstrated that substitutions on both the indole and benzimidazole rings influenced their activity against various bacterial and fungal strains. nih.gov The presence of a bromo group at the C5 position of the indole ring, in conjunction with the 6,7-dimethylbenzimidazole moiety, resulted in significant antifungal activity. nih.gov This highlights the potential of halogenation and the introduction of other heterocyclic rings to the this compound scaffold to generate potent antimicrobial agents.
Enzyme Inhibition: The indole structure is adept at interacting with the active sites of enzymes, making it a valuable template for the design of enzyme inhibitors. biolmolchem.com Modifications to the indole ring can be tailored to target specific enzymes involved in various disease pathways. For instance, a metabolism-guided design of indole analogues as androgen receptor antagonists focused on optimizing substituents at the C2 and C3 positions to enhance metabolic stability and antagonist activity. nih.gov This approach of targeted functionalization could be applied to this compound to develop inhibitors for a range of enzymes.
The following table provides examples of how different functional group modifications on the broader indole scaffold have been shown to impact pharmacological profiles.
| Functional Group Modification | Target Pharmacological Profile | Example from Broader Indole Research |
| Substitution at C5 | Anticancer | 2,5-disubstituted indoles showed potent antiproliferative activity against various cancer cell lines. nih.gov |
| Halogenation (e.g., Bromination at C5) | Antimicrobial (Antifungal) | A 5-bromoindole (B119039) derivative with a 6,7-dimethylbenzimidazole moiety exhibited strong activity against Candida albicans. nih.gov |
| Substitution at C2 and C3 | Androgen Receptor Antagonism | Optimization of C2 and C3 substituents on an indole core led to metabolically stable and potent androgen receptor antagonists. nih.gov |
Advanced Applications and Future Research Directions
Role in Medicinal Chemistry and Drug Discovery Programs
The indole (B1671886) scaffold is a well-established pharmacophore in drug discovery, with derivatives showing a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govmdpi.commdpi.com The versatility of the indole ring allows for substitutions at multiple positions (N-1, C-2, C-3, and C-4 to C-7), enabling the fine-tuning of pharmacological profiles. nih.gov While research often focuses on the broader class of indole derivatives, the 2,7-dimethyl-1H-indole structure serves as a key building block for creating more complex molecules. Its derivatives are investigated in various drug discovery programs, aiming to develop novel agents that can address significant healthcare challenges. nih.govnih.gov
The significance of the indole core is highlighted by the number of FDA-approved drugs containing this moiety for treating conditions like cancer, infections, and hypertension. nih.govnews-medical.net The structural diversity achievable from the indole template allows for the design of compounds that can interact with a wide array of biological targets, including enzymes like protein kinases and tubulin, which are crucial in cancer therapy. mdpi.comnih.gov
Development of Novel Therapeutic Agents Based on the this compound Scaffold
The development of new therapeutic agents often involves the strategic modification of known bioactive scaffolds. The this compound framework is utilized to generate libraries of novel compounds for screening against various diseases. For instance, the indole core is central to the development of tubulin polymerization inhibitors, a key strategy in cancer treatment. mdpi.com By preventing the assembly of microtubules, these agents can halt cell division in cancerous cells. mdpi.com
Furthermore, indole derivatives have been designed as inhibitors of critical proteins in cancer signaling pathways, such as Bcl-2, which is involved in apoptosis (programmed cell death). nih.gov The structural versatility of the indole scaffold allows for the synthesis of molecules that can specifically target cancer cells while minimizing toxicity to healthy tissues. mdpi.com Research into bis(indole) alkaloids, which contain two indole rings, has also revealed potent cytotoxic compounds, demonstrating the potential of building more complex structures from simpler indole units. nih.gov
Below is a table summarizing the therapeutic potential of various indole-based scaffolds, providing context for the types of activities that derivatives of this compound could be explored for.
| Therapeutic Target/Area | Indole Scaffold Application | Mechanism of Action | Reference |
| Cancer | Tubulin Polymerization Inhibitors | Binds to tubulin, preventing microtubule assembly and halting cell division. | mdpi.com |
| Cancer | Protein Kinase Inhibitors | Targets specific kinases involved in cancer cell signaling and proliferation. | mdpi.com |
| Cancer | Bcl-2 Inhibitors | Inhibits the anti-apoptotic protein Bcl-2, promoting cancer cell death. | nih.gov |
| Infectious Diseases | Antiviral Agents (e.g., HCV) | Targets viral proteins or host factors essential for viral replication. | nih.gov |
| Tuberculosis | MmpL3 Inhibitors | Inhibits the MmpL3 transporter, which is crucial for the mycobacterial cell wall assembly. | nih.gov |
| Inflammation | Non-steroidal anti-inflammatory drugs (NSAIDs) | Inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins (B1171923) that cause inflammation and pain. | mdpi.com |
Advanced Analytical Method Development for Complex Biological Matrices
The detection and quantification of drug candidates and their metabolites in complex biological matrices like blood, plasma, or urine are critical for pharmacokinetic and pharmacodynamic studies. The inherent complexity of these matrices poses a significant analytical challenge. nih.govmdpi.com Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are the methods of choice for analyzing small molecules like indole derivatives in biological samples. mdpi.com
Sample preparation is a crucial step to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are considered the "golden standard" for minimizing matrix effects. mdpi.com The development of specific and sensitive analytical methods for this compound and its derivatives is essential to support their progression through the drug development pipeline, from preclinical studies to clinical trials. While specific methods for this exact compound are not widely published, the general principles applied to other indole derivatives would be adapted.
Green Chemistry Approaches in the Synthesis of this compound and Derivatives
Traditional methods for synthesizing indoles, such as the Fischer indole synthesis, often require harsh reaction conditions and the use of hazardous solvents. rsc.orgunica.it In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. researchgate.net These approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency.
One innovative green approach involves a two-step reaction using readily available starting materials, ethanol (B145695) as a benign solvent, and avoiding the need for a metal catalyst. rsc.orgrsc.org This method proceeds under mild conditions and is a significant improvement over classical syntheses that may require high temperatures and strong acids. rsc.org Other green strategies include mechanochemical protocols that are solvent-free and the use of microwave irradiation to accelerate reactions, leading to rapid and efficient synthesis of indole derivatives. unica.itresearchgate.net The application of such green chemistry principles to the synthesis of this compound can make its production more sustainable and cost-effective, which is particularly important for large-scale manufacturing in the pharmaceutical industry. google.combioengineer.org
Integration of Experimental and Computational Methodologies for Rational Drug Design
The integration of computational methods with experimental research has become an indispensable part of modern drug discovery. nih.gov Computer-aided drug design (CADD) encompasses a range of techniques that can accelerate the identification and optimization of lead compounds. beilstein-journals.org These methods are broadly categorized as either structure-based or ligand-based. nih.gov
Structure-based drug design (SBDD) is used when the three-dimensional structure of the biological target is known. beilstein-journals.org Techniques like molecular docking can predict how a molecule, such as a derivative of this compound, will bind to its target receptor. openmedicinalchemistryjournal.comnih.gov This information allows medicinal chemists to design molecules with improved affinity and selectivity. frontiersin.org
When the target structure is unknown, ligand-based methods are employed. These approaches use information from a set of molecules known to be active to build a model that can predict the activity of new, untested compounds. beilstein-journals.org The use of virtual screening, a computational technique to search large libraries of compounds for potential hits, can significantly reduce the time and cost associated with experimental high-throughput screening. openmedicinalchemistryjournal.comnih.gov By combining these computational predictions with experimental synthesis and biological testing, researchers can adopt a more rational and efficient approach to developing novel therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,7-dimethyl-1H-indole for reproducibility?
- Methodological Answer : The synthesis of methyl-substituted indoles typically involves alkylation of indole precursors. For example, methyl iodide (2 equivalents) has been used to methylate 7-methyl-1H-indole under basic conditions (e.g., NaH/DMF), achieving near-quantitative yields (~99%) . Key steps include:
- Purification : Use column chromatography (e.g., silica gel, petroleum ether/EtOAc) to isolate the product.
- Validation : Confirm purity via TLC and NMR spectroscopy. Compare H NMR chemical shifts (e.g., δ 3.09 ppm for N-methyl groups) with literature data .
- Data Table :
| Reagent (Equiv.) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methyl iodide (2) | DMF | 99 | >95% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming regiochemistry. For example, N-methyl protons typically appear as singlets (δ 3.0–3.5 ppm), while aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHN: calculated 145.2010) .
- Melting Point : Compare observed mp (e.g., 208–210°C for indole-5-carboxylic acid derivatives) with literature values to detect impurities .
Q. How should researchers handle safety and waste disposal for this compound?
- Methodological Answer :
- Safety Precautions : Use fume hoods, gloves, and goggles. Avoid inhalation/contact (H303+H313+H333 hazard codes) .
- Waste Management : Segregate organic waste and collaborate with certified disposal services for halogenated byproducts (e.g., methyl iodide residues) .
Advanced Research Questions
Q. What strategies improve regioselectivity in the functionalization of this compound?
- Methodological Answer :
- Directed C-H Borylation : Use iridium catalysts (e.g., [Ir(COD)(OMe)]) with ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) to achieve selective borylation at the 3-position. Yields up to 72% have been reported for analogous indoles .
- Electrophilic Substitution : Optimize reaction conditions (e.g., Lewis acids like BF·EtO) to direct nitration or sulfonation to electron-rich positions .
- Data Table :
| Reaction Type | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| C-H Borylation | Ir(COD)(OMe) | 72 | 3-position |
Q. How can computational modeling predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies and electrostatic potential maps. Compare with crystallographic data (e.g., bond angles: C3-C4-C5 = 121.5°) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from SAR studies .
Q. How do steric and electronic effects influence the crystallographic packing of this compound?
- Methodological Answer :
- X-ray Diffraction : Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .
- Packing Analysis : Identify π-π interactions (3.5–4.0 Å) and methyl group steric hindrance using Mercury software. Compare with analogs like 2-phenyl-1H-indole (C8-C7-C6 torsion: −0.60°) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for indole derivatives?
- Methodological Answer :
- Source Comparison : Cross-reference CAS RN entries (e.g., indole-5-carboxylic acid: CAS 1670-81-1, mp 208–210°C vs. indole-6-carboxylic acid: mp 256–259°C ).
- Impurity Check : Perform recrystallization (e.g., ethanol/water) and re-measure mp. Use DSC for precise thermal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
